
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- is a complex organic compound with a molecular formula of C20H24N2O This compound is characterized by the presence of a formamide group attached to a piperidine ring, which is further substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- typically involves the reaction of 1-benzyl-4-phenyl-4-piperidylmethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the formamide group . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in monitoring and optimizing the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- can be compared with other similar compounds such as:
N-((1-benzyl-4-phenyl-4-piperidyl)methyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-((1-benzyl-4-phenyl-4-piperidyl)methyl)propionamide: Contains a propionamide group.
N-((1-benzyl-4-phenyl-4-piperidyl)methyl)butyramide: Contains a butyramide group.
The uniqueness of Formamide, N-((1-benzyl-4-phenyl-4-piperidyl)methyl)- lies in its specific formamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7152-09-2 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]formamide |
InChI |
InChI=1S/C20H24N2O/c23-17-21-16-20(19-9-5-2-6-10-19)11-13-22(14-12-20)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,21,23) |
InChI Key |
VPSVRBGAMQZWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CNC=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



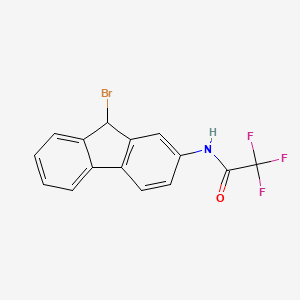
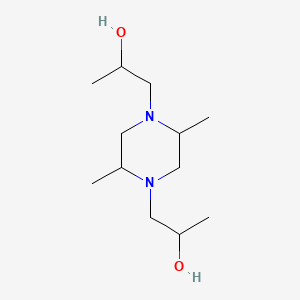
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
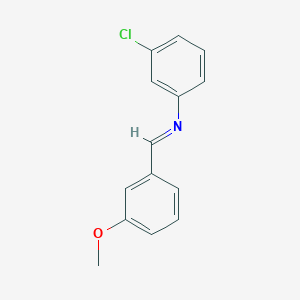
![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
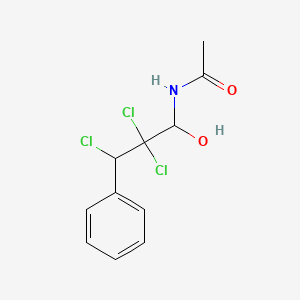
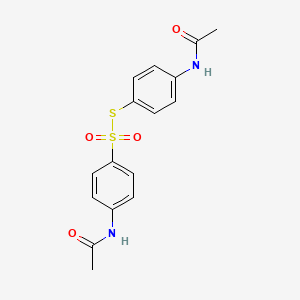
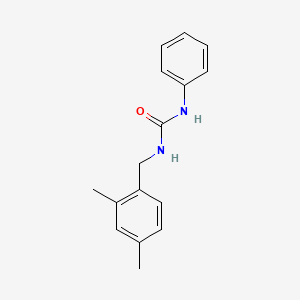


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

